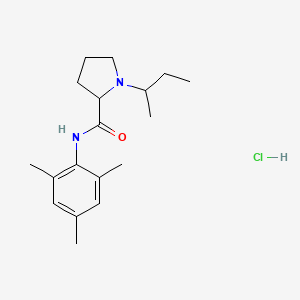
1,4-bis(2-pyridinylcarbonyl)piperazine
Descripción general
Descripción
1,4-bis(2-pyridinylcarbonyl)piperazine, also known as DCPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 1,4-bis(2-pyridinylcarbonyl)piperazine is not fully understood, but it is believed to act through the inhibition of certain enzymes and the induction of apoptosis in cancer cells. 1,4-bis(2-pyridinylcarbonyl)piperazine has also been shown to interact with metal ions, leading to changes in their fluorescence properties.
Biochemical and Physiological Effects:
1,4-bis(2-pyridinylcarbonyl)piperazine has been shown to have a range of biochemical and physiological effects, including the inhibition of enzyme activity, induction of apoptosis in cancer cells, and detection of metal ions in biological systems. However, further studies are needed to fully understand the effects of 1,4-bis(2-pyridinylcarbonyl)piperazine on biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1,4-bis(2-pyridinylcarbonyl)piperazine is its potential use as a fluorescent probe for the detection of metal ions in biological systems. It is also a promising candidate for drug development due to its ability to inhibit enzyme activity. However, the limitations of 1,4-bis(2-pyridinylcarbonyl)piperazine include its potential toxicity and lack of understanding of its mechanism of action.
Direcciones Futuras
There are several future directions for the study of 1,4-bis(2-pyridinylcarbonyl)piperazine, including further investigation of its anti-cancer properties, optimization of its synthesis method, and development of novel applications for its use as a fluorescent probe. Additionally, further studies are needed to fully understand the mechanism of action of 1,4-bis(2-pyridinylcarbonyl)piperazine and its effects on biological systems.
In conclusion, 1,4-bis(2-pyridinylcarbonyl)piperazine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its synthesis method has been optimized to achieve high yields and purity, and it has been extensively studied for its potential use in cancer therapy, enzyme inhibition, and metal ion detection. However, further studies are needed to fully understand its mechanism of action and its effects on biological systems.
Métodos De Síntesis
1,4-bis(2-pyridinylcarbonyl)piperazine can be synthesized through a multistep process involving the reaction of piperazine with 2-pyridinecarboxylic acid chloride. The resulting compound can be purified through column chromatography or recrystallization. This synthesis method has been optimized to achieve high yields and purity of 1,4-bis(2-pyridinylcarbonyl)piperazine.
Aplicaciones Científicas De Investigación
1,4-bis(2-pyridinylcarbonyl)piperazine has been extensively studied for its potential applications in various fields of scientific research. It has been shown to possess anti-cancer properties and has been used in the development of novel cancer therapies. 1,4-bis(2-pyridinylcarbonyl)piperazine has also been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological systems. Additionally, 1,4-bis(2-pyridinylcarbonyl)piperazine has been studied for its ability to inhibit the activity of certain enzymes, making it a promising candidate for drug development.
Propiedades
IUPAC Name |
[4-(pyridine-2-carbonyl)piperazin-1-yl]-pyridin-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c21-15(13-5-1-3-7-17-13)19-9-11-20(12-10-19)16(22)14-6-2-4-8-18-14/h1-8H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJMVXWNSBCEPCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CC=N2)C(=O)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50293304 | |
| Record name | piperazine-1,4-diylbis(pyridin-2-ylmethanone) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50293304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(2-pyridinylcarbonyl)piperazine | |
CAS RN |
17433-21-5 | |
| Record name | NSC88455 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88455 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | piperazine-1,4-diylbis(pyridin-2-ylmethanone) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50293304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-chloro-N-({[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4893886.png)


![1-(4-bromophenyl)-2-(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)ethanol](/img/structure/B4893904.png)
![2-phenoxyethyl 2-methyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4893916.png)

![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-methyl-N-(2-phenylethyl)-1,3-oxazole-4-carboxamide](/img/structure/B4893920.png)

![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B4893935.png)
![2-[2-methoxy-5-(4-oxo-3-phenyl-1,2,3,4-tetrahydro-2-quinazolinyl)benzyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4893948.png)
![ethyl N-(4-{[4-(aminosulfonyl)phenyl]amino}-4-oxobutanoyl)-beta-hydroxyphenylalaninate](/img/structure/B4893953.png)

![2-[2,6-bis(4-methoxyphenyl)-3,5-dimethyl-4-pyridinyl]-1-phenylethanone](/img/structure/B4893977.png)
![5-methyl-N-{[4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B4893985.png)